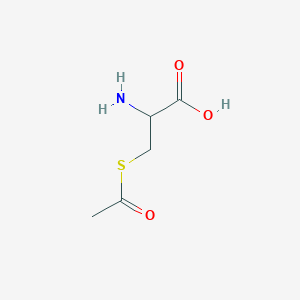

3-(Acetylthio)-2-aminopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 3-(acetylthio)-2-alkyl alkanals, involves Michael addition of thioacetic acid under alkaline conditions to alpha,beta-unsaturated 2-alkyl-substituted aldehydes. These aldehydes are obtained by aldol condensation of the corresponding primary aldehydes as starting materials. This method showcases the applicability of parallel synthesis in preparing a series of compounds characterized by GC, MS, and NMR data (Robert et al., 2004).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes in Protein Research

3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), a derivative of 3-(Acetylthio)-2-aminopropanoic acid, has been used as a fluorescent probe in protein research. Anap can be genetically incorporated into proteins in yeast and mammalian cells with high selectivity, providing a tool for probing local structural changes, molecular interactions, protein folding, and localization (Lee et al., 2009); (Chatterjee et al., 2013).

Synthesis of Substituted Homotaurines

Substituted homotaurines, derived from 3-(acetylthio)alkanamide, have been synthesized through a series of chemical reactions involving Michael addition, reduction, and oxidation. These compounds are important for various chemical syntheses (Nai & Xu, 2013).

Enzymatic Hydrolysis in Chemical Synthesis

Enzymatic hydrolysis using lipase has been applied to synthesize key chiral intermediates like S-(-)-α-[(acetylthio)methyl]benzenepropanoic acid from racemic mixtures. This process highlights the role of this compound derivatives in producing optically active compounds (Patel et al., 1992).

Crystallization-Induced Chiral Inversion

A unique crystallization-induced chiral inversion method has been developed to synthesize optically pure (S)-2-acetylthio-3-phenylpropanoic acid from inexpensive l-phenylalanine. This method involves several chemical reactions, including diazotization and bromination, demonstrating an innovative approach to achieve high enantiomeric excess (Chen et al., 2004).

Labeling and Imaging in Live Cells

3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) has been effectively used to label and image proteins in live mammalian cells. Its small size and environment-sensitive fluorescence make it a valuable tool for cellular biology research (Chatterjee et al., 2013).

Bio-Production of 3-Hydroxypropanoic Acid

In the context of industrial biotechnology, this compound derivatives play a role in the bio-production of 3-Hydroxypropanoic acid (3-HP) from glycerol. Metabolically engineered bacteria have been used to convert this compound into valuable chemicals for industrial applications (Jers et al., 2019).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole-3-acetic acid (iaa), interact with various cellular targets . These targets often play crucial roles in cellular function and metabolism.

Mode of Action

It is likely that this compound interacts with its targets to induce changes in cellular function . This interaction may involve binding to specific receptors or enzymes, altering their activity and leading to downstream effects.

Biochemical Pathways

For instance, IAA, a tryptophan-derived metabolite from gut microbiota, is known to affect several biochemical pathways .

Pharmacokinetics

These studies have shown that such compounds have different oral bioavailability and are metabolized via various pathways .

Result of Action

For example, IAA has been shown to alleviate lipopolysaccharide-elicited inflammatory response and free radical generation in RAW264.7 macrophages by induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals .

Action Environment

The action, efficacy, and stability of 3-(Acetylthio)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, IAA, a similar compound, has been found to act as a cue in cross-kingdom communication between algae and bacteria in aquatic environments . This suggests that the action of this compound may also be influenced by its environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-acetylsulfanyl-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIRMLHOFVDUDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

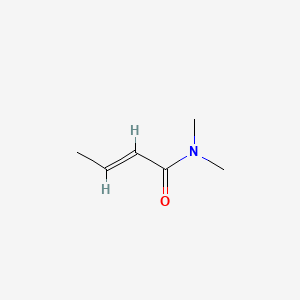

CC(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?

A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.